6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one

Catalog No.
S13504892
CAS No.
M.F
C15H12BrNO
M. Wt
302.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one

Product Name

6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

6-bromo-3-phenyl-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

InChI

InChI=1S/C15H12BrNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-8,13H,9H2,(H,17,18)

InChI Key

DYPMULWQJJLLBG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C=C(C=C2)Br)C3=CC=CC=C3

6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound with the molecular formula C9H8BrNOC_9H_8BrNO and a molecular weight of 226.07 g/mol. It is characterized by a bicyclic structure that includes a quinoline core, which is a fused ring system containing both benzene and pyridine rings. The compound appears as a white to light yellow powder or crystalline solid, with a melting point ranging from 170 °C to 174 °C . Its CAS number is 3279-90-1.

This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.

, including:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles, allowing for the functionalization of the aromatic ring.
  • Nucleophilic Substitution: The nitrogen atom in the quinoline structure can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Reduction Reactions: The double bond within the dihydroquinoline structure can be reduced to yield saturated derivatives.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one exhibits various biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.
  • Antitumor Activity: Preliminary studies suggest potential anticancer properties, although more research is needed to elucidate its mechanisms of action.
  • Enzyme Inhibition: It acts as an inhibitor for specific cytochrome P450 enzymes, which are crucial for drug metabolism .

Several methods have been developed for synthesizing 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one:

  • Condensation Reactions: One common method involves the condensation of appropriate anilines with α,β-unsaturated carbonyl compounds under acidic conditions.
  • Bromination of Quinolinones: Starting from 3,4-dihydroquinolin-2(1H)-one, bromination can be performed using bromine or N-bromosuccinimide in a suitable solvent.
  • Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving phenyl-substituted precursors and suitable reagents .

6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one has several applications:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of various bioactive compounds, including potential drugs targeting infectious diseases and cancer.
  • Organic Synthesis: Its unique structure allows it to be used in synthetic pathways leading to complex organic molecules.
  • Research Tool: It is utilized in studies exploring enzyme interactions and metabolic pathways due to its inhibitory properties .

Interaction studies involving 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one have focused on:

  • Drug Metabolism: Investigating how this compound interacts with cytochrome P450 enzymes can provide insights into its pharmacokinetics and potential drug-drug interactions.
  • Biological Pathways: Studies have explored its role in cellular signaling pathways and its effects on cell proliferation and apoptosis .

Several compounds share structural similarities with 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
7-Bromo-3,4-dihydroquinolin-2(1H)-one14548-51-70.92
5-Bromo-3,4-dihydroquinolin-2(1H)-one880094-83-70.88
N-(4-Bromophenyl)-3-phenylpropanamide316146-27-70.95
5-Bromo-1-methyl-2-oxoindoline20870-90-00.88
6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one135631-90-20.87

Uniqueness

While these compounds share structural features with 6-Bromo-3-phenyldihydroquinolinone, its specific biological activity profile and synthetic versatility set it apart. Its ability to act as an intermediate in complex organic syntheses further enhances its uniqueness within this chemical class .

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

301.01023 g/mol

Monoisotopic Mass

301.01023 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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